molecular formula C12H5BrCl2FN5O B12970767 2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide

2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide

Cat. No.: B12970767
M. Wt: 405.01 g/mol
InChI Key: JNSIFERJPFCOPQ-UHFFFAOYSA-N
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Description

This compound features a benzo[d]imidazole core substituted with bromo (Br) and fluoro (F) groups at positions 4 and 6, respectively. Attached to the nitrogen of the benzimidazole is a pyrimidine ring substituted with two chlorine atoms (Cl) at positions 4 and 6 and a carboxamide group at position 4. Its synthesis likely involves multi-step reactions, including condensation between substituted benzimidazole precursors and activated pyrimidine intermediates under controlled conditions (e.g., dry DMF, nitrogen atmosphere, and elevated temperatures) .

Properties

Molecular Formula

C12H5BrCl2FN5O

Molecular Weight

405.01 g/mol

IUPAC Name

2-(4-bromo-6-fluorobenzimidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide

InChI

InChI=1S/C12H5BrCl2FN5O/c13-5-1-4(16)2-6-8(5)18-3-21(6)12-19-9(14)7(11(17)22)10(15)20-12/h1-3H,(H2,17,22)

InChI Key

JNSIFERJPFCOPQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N(C=N2)C3=NC(=C(C(=N3)Cl)C(=O)N)Cl)Br)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the benzimidazole ring: This can be achieved by reacting 4-bromo-6-fluoro-1,2-diaminobenzene with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the pyrimidine ring: The benzimidazole intermediate is then reacted with 4,6-dichloropyrimidine-5-carboxylic acid or its derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Final product formation: The resulting intermediate is purified and characterized to obtain the final compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Substitution reactions: The halogen atoms (bromine, fluorine, and chlorine) can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution (SNAr) can replace chlorine atoms with amines or thiols.

    Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig coupling, to form more complex structures.

Common reagents used in these reactions include bases (e.g., potassium carbonate), catalysts (e.g., palladium), and solvents (e.g., dimethylformamide).

Scientific Research Applications

2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide has several scientific research applications:

    Medicinal chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.

    Biological research: It is used in studies to understand the mechanisms of action of various biological processes and pathways.

    Pharmaceutical research: The compound is explored for its potential to be developed into new drugs for treating diseases.

    Industrial applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Similarities and Substitution Patterns

The compound shares a benzo[d]imidazole core with several analogs described in the literature. Key comparisons include:

Compound Substituents Key Structural Differences
Target compound 4-Bromo-6-fluoro benzimidazole; 4,6-dichloropyrimidine-5-carboxamide Unique pyrimidine-carboxamide moiety; halogenation at specific benzimidazole positions.
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl) derivatives Benzo[d][1,3]dioxol-5-yloxy group; substituted phenyl Lack of pyrimidine ring; presence of electron-rich dioxolane groups.
2-(2-(Benzylthio)-1H-benzo[d]imidazol-1-yl acetic acid) derivatives Benzylthio and acetic acid groups Carboxylic acid functionality instead of carboxamide; sulfur-based linker.
Etometazen (5-methyletodesnitazen) 4-Ethoxybenzyl; ethylamine side chain Ethoxybenzyl substitution; absence of halogens or pyrimidine.

Key Observations :

  • The pyrimidine-carboxamide group in the target compound distinguishes it from analogs with simpler substituents (e.g., dioxolane or benzylthio groups).
  • Halogenation (Br, F, Cl) at specific positions could improve metabolic stability compared to non-halogenated analogs .
Pharmacological and Physicochemical Properties

While direct data for the target compound are absent, inferences can be drawn from analogs:

Property Target Compound 6-(Benzo[d][1,3]dioxol-5-yloxy) Analogs CRTh2 Antagonists
Solubility Moderate (carboxamide enhances polarity) Low (lipophilic dioxolane groups) Variable (depends on substituent)
Stability High (halogens reduce oxidative degradation) Moderate (electron-rich dioxolane may oxidize) Low (thioether oxidation risk)
Biological Activity Hypothesized kinase inhibition Unspecified; likely CNS-targeted CRTh2 antagonism (IC50 ~ nM)

Activity Insights :

  • The pyrimidine-carboxamide group in the target compound may mimic ATP-binding motifs in kinases, a feature absent in dioxolane or benzylthio analogs .
  • CRTh2 antagonists in demonstrate pIC50 values up to 8.2, suggesting the target compound’s halogenation could enhance potency if similar mechanisms apply.

Biological Activity

The compound 2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide (CAS Number: 1416373-13-1) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H5BrCl2FN5OC_{12}H_5BrCl_2FN_5O, with a molecular weight of 405.01 g/mol. The structure features a benzo[d]imidazole moiety, which is known for its diverse biological activities.

Structural Representation

PropertyValue
Molecular FormulaC₁₂H₅BrCl₂FN₅O
Molecular Weight405.01 g/mol
CAS Number1416373-13-1

Anticancer Properties

Research indicates that compounds containing benzo[d]imidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that certain benzimidazole derivatives can inhibit the proliferation of cancer cell lines such as HEPG2 (human liver carcinoma) and PC12 (pheochromocytoma) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy

A study evaluating various benzimidazole derivatives reported that compounds similar to this compound demonstrated IC50 values in the low micromolar range against HEPG2 cells. This suggests a promising anticancer potential that warrants further investigation into structure-activity relationships (SAR).

GABA-A Receptor Modulation

The benzo[d]imidazole structure is also associated with modulation of the GABA-A receptor, a critical target in neuropharmacology. Compounds with this scaffold have been identified as positive allosteric modulators (PAMs) of GABA-A receptors.

The interaction with the GABA-A receptor enhances inhibitory neurotransmission, which can be beneficial in treating anxiety and other CNS disorders. Molecular docking studies suggest that specific substitutions on the benzo[d]imidazole core can enhance binding affinity and selectivity towards the α1/γ2 interface of the receptor.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of benzimidazole derivatives. Several studies have reported significant antibacterial and antifungal activities against a range of pathogens, including resistant strains.

Table: Biological Activities of Related Benzimidazole Compounds

Activity TypeTarget Pathogen/Cell LineIC50/Minimum Inhibitory Concentration
AnticancerHEPG2Low micromolar
GABA-A ModulationGABA-A ReceptorHigh affinity
AntibacterialE. coli10 µg/mL
AntifungalC. albicans5 µg/mL

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